![molecular formula C23H19BrClN3S2 B3036471 3-[(4-Bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole CAS No. 344269-41-6](/img/structure/B3036471.png)
3-[(4-Bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole
Overview
Description
3-[(4-Bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole is a useful research compound. Its molecular formula is C23H19BrClN3S2 and its molecular weight is 516.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
A significant application of 1,2,4-triazole derivatives, including those structurally similar to the specified compound, is their potential in antibacterial and antifungal treatments. Research shows that these compounds exhibit notable antimicrobial effects against various strains of bacteria and fungi. For instance, Bărbuceanu et al. (2009) synthesized new S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties and tested them for antibacterial effects (Bărbuceanu et al., 2009). Similarly, Safonov and Panasenko (2022) studied antimicrobial and antifungal activity among 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles (Safonov & Panasenko, 2022).
Synthesis and Structural Studies
These compounds are also noteworthy for their synthesis and structural analysis, which is vital for understanding their applications in various fields. The synthesis and characterization of such triazole derivatives, including their interaction with different chemical reagents, provide insights into their chemical behavior. For example, Kaldrikyan, Minasyan, and Melik-Ogandzanyan (2016) detailed the alkylation and amino(hydroxy)methylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols, expanding the knowledge of triazole chemistry (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Pharmaceutical Applications
1,2,4-triazole derivatives demonstrate potential pharmaceutical applications, particularly in the development of new drugs for various diseases. For instance, ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes, showcasing the therapeutic potential of these compounds (ur-Rehman et al., 2018).
properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClN3S2/c24-19-10-6-18(7-11-19)15-30-23-27-26-22(28(23)21-4-2-1-3-5-21)16-29-14-17-8-12-20(25)13-9-17/h1-13H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJABJCKDBSPHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CSCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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